[3-(1,1-Difluoroethyl)oxetan-3-yl]methanol
Overview
Description
“[3-(1,1-Difluoroethyl)oxetan-3-yl]methanol” is a chemical compound with the molecular formula C6H10F2O2 and a molecular weight of 152.14 . It is also known by its IUPAC name, (3-(1,1-difluoroethyl)oxetan-3-yl)methanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H10F2O2/c1-5(7,8)6(2-9)3-10-4-6/h9H,2-4H2,1H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for searching and identifying the molecule.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored in a refrigerator to maintain its stability .Scientific Research Applications
Methanol Synthesis and Application
Methanol is a fundamental chemical with over 10 million tons produced annually, serving as a basis for various applications including fuel and solvent uses. Its role as a clean-burning fuel highlights its importance in reducing emissions and promoting environmental sustainability. The liquid-phase synthesis of methanol, including catalysts, mechanisms, kinetics, and modeling, has been extensively reviewed, underscoring methanol's versatility and potential in energy sectors (Cybulski, 1994).
Direct Methanol Fuel Cells (DMFC)
The advancement of DMFC technology is critical for alternative energy solutions, with methanol serving as a key fuel source. Research on overcoming methanol crossover and enhancing polymer electrolyte impermeability showcases the ongoing efforts to make DMFCs a viable alternative to internal combustion engines (Heinzel & Barragán, 1999).
Methanol in Transformer Insulating Oil
Methanol has been identified as a valuable marker for assessing the condition of solid insulation in power transformers, demonstrating its role in monitoring and ensuring the reliability of electrical infrastructure (Jalbert et al., 2019).
Hydrogen Production from Methanol
The conversion of methanol to high-purity hydrogen represents a significant area of research, contributing to the development of a hydrogen economy. This encompasses the exploration of catalyst development, reactor technologies, and the efficiency of methanol as a hydrogen carrier (García et al., 2021).
Methanol as an Internal Combustion Engine Fuel
The blending of methanol with diesel, biodiesel, and ethanol to improve engine performance and reduce emissions underscores the potential of methanol in enhancing the sustainability of transportation fuels. The effects of such blends on engine performance, emission, and combustion characteristics are critically reviewed, highlighting methanol's role in the transition to cleaner energy sources (Pandey, 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, and H319, which mean it is harmful if swallowed, causes skin irritation, and causes serious eye irritation, respectively . There are several precautionary statements associated with it, including recommendations for handling and storage, first aid measures, and disposal considerations .
Properties
IUPAC Name |
[3-(1,1-difluoroethyl)oxetan-3-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-5(7,8)6(2-9)3-10-4-6/h9H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVGCQKLSATKID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(COC1)CO)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271958 | |
Record name | 3-Oxetanemethanol, 3-(1,1-difluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2102412-02-0 | |
Record name | 3-Oxetanemethanol, 3-(1,1-difluoroethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2102412-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxetanemethanol, 3-(1,1-difluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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